

Application Notes and Protocols for Fluorescence-Based Assays of Buparlisib Activity

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Compound of Interest		
Compound Name:	Buramate	
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Introduction

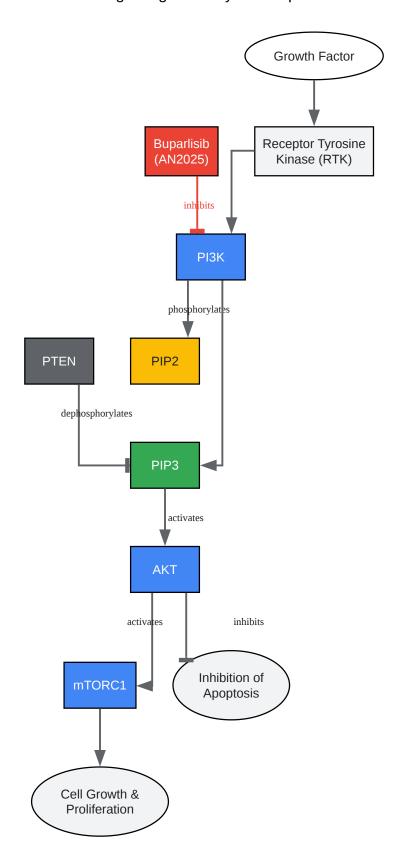
Buparlisib (formerly BKM120, AN2025) is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[2][3][4] Buparlisib competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (p110 α , p110 β , p110 δ , and p110 γ), thereby inhibiting their kinase activity and downstream signaling.[5] This document provides detailed protocols for three common fluorescence-based assays used to measure the in vitro activity of buparlisib: a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a Fluorescence Polarization (FP) assay, and an AlphaScreen® assay.

Mechanism of Action of Buparlisib

Buparlisib exerts its anti-cancer effects by inhibiting the PI3K pathway, which leads to decreased cell proliferation, induction of apoptosis, and cell cycle arrest. The PI3K family of lipid kinases phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors such as AKT. By inhibiting PI3K, buparlisib prevents the formation of PIP3, leading to the inactivation of the downstream signaling cascade.



Diagram of the PI3K/AKT/mTOR Signaling Pathway and Buparlisib Inhibition



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Caption: Buparlisib inhibits PI3K, preventing the conversion of PIP2 to PIP3.

Quantitative Data: Buparlisib In Vitro Activity

The inhibitory activity of buparlisib against the four class I PI3K isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays.

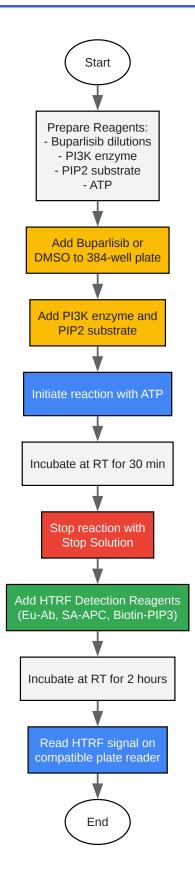
PI3K Isoform	Buparlisib IC50 (nM)
p110α	52
p110β	166
p110δ	116
p110y	262

Experimental Protocols Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PI3K Activity

This protocol describes a competitive immunoassay to measure the production of PIP3. The assay signal is inversely proportional to the PI3K activity.

Diagram of HTRF Assay Workflow





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Caption: Workflow for the HTRF-based PI3K activity assay.



Materials:

- Recombinant human PI3K isoforms (p110 α , β , δ , y)
- Buparlisib
- PI3-Kinase HTRF Assay Kit (e.g., from MilliporeSigma) containing:
 - PIP2 substrate
 - ATP
 - Stop Solution
 - HTRF Detection Reagents (Europium-labeled anti-GST antibody, Streptavidin-Allophycocyanin (SA-APC), Biotinylated-PIP3)
- 384-well low-volume plates
- · HTRF-compatible plate reader

Procedure:

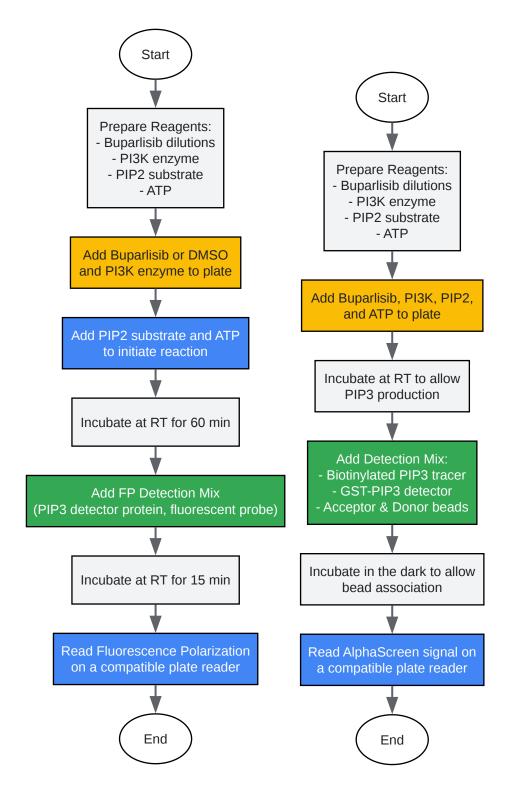
- Compound Preparation: Prepare a serial dilution of buparlisib in 100% DMSO. A typical starting concentration is 10 mM.
- Assay Reaction: a. In a 384-well plate, add 0.5 μL of the diluted buparlisib or DMSO (for control wells). b. Add 14.5 μL of the PI3K enzyme/lipid working solution to each well. c. Initiate the kinase reaction by adding 5 μL of the ATP working solution to all wells. d. Incubate the plate at room temperature for 30 minutes.
- Detection: a. Stop the reaction by adding 5 μL of the stop solution to each well. b. Add 5 μL of the HTRF detection mix (containing Europium-labeled anti-GST antibody, SA-APC, and biotinylated PIP3) to each well. c. Incubate the plate at room temperature for 2 hours, protected from light. d. Read the HTRF signal on a compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

Fluorescence Polarization (FP) Assay for PI3K Activity



This assay measures the displacement of a fluorescently labeled PIP3 tracer from a PIP3-binding protein by the PIP3 product of the PI3K reaction. A decrease in fluorescence polarization indicates higher PI3K activity.

Diagram of FP Assay Workflow





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References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
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